molecular formula C8H7Br2NO4S B375156 N-[(2,5-dibromophenyl)sulfonyl]glycine

N-[(2,5-dibromophenyl)sulfonyl]glycine

Cat. No.: B375156
M. Wt: 373.02g/mol
InChI Key: WIBMIIRAIXSEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-Dibromophenyl)sulfonyl]glycine is a sulfonamide derivative of glycine featuring a 2,5-dibromophenyl sulfonyl group. The bromine substituents on the phenyl ring confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C8H7Br2NO4S

Molecular Weight

373.02g/mol

IUPAC Name

2-[(2,5-dibromophenyl)sulfonylamino]acetic acid

InChI

InChI=1S/C8H7Br2NO4S/c9-5-1-2-6(10)7(3-5)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)

InChI Key

WIBMIIRAIXSEAF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)NCC(=O)O)Br

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)NCC(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogen vs. Alkyl Groups: Bromine and chlorine (electron-withdrawing) increase molecular weight and polarity compared to methyl groups (electron-donating). This may enhance binding to biological targets (e.g., enzymes) but reduce solubility in nonpolar solvents . Perfluorinated Chains: Compounds like N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine exhibit extreme hydrophobicity and chemical stability, making them suitable for industrial applications but environmentally persistent .

Sulfonyl Group Variations :

  • Phenyl vs. Methyl Sulfonyl : Methyl sulfonyl derivatives (e.g., ) generally have lower molecular weights and better aqueous solubility than phenyl sulfonyl analogs due to reduced steric hindrance .

However, brominated compounds often face metabolic stability challenges . Perfluorinated derivatives, while structurally distinct, highlight the versatility of sulfonyl glycine scaffolds in diverse applications, from surfactants to corrosion inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.